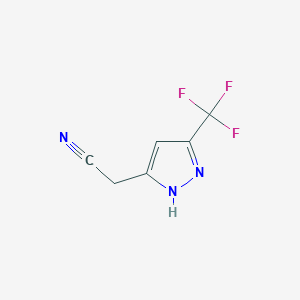

2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Vue d'ensemble

Description

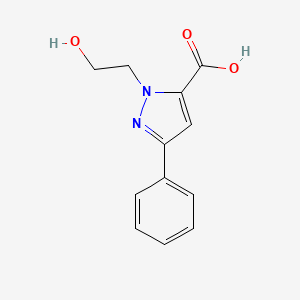

2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular formula C9H6F3N . It is related to 3-(Trifluoromethyl)phenylacetonitrile, which has a molecular weight of 185.15 .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group in enhancing chemical and metabolic stability, improving lipophilicity and bioavailability, and increasing protein binding affinity . A scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported .Molecular Structure Analysis

The molecular structure of 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can be represented by the linear formula CF3C6H4CH2CN . The InChI string is InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 .Chemical Reactions Analysis

Trifluoromethylation reactions have been extensively studied. For instance, a strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .Applications De Recherche Scientifique

Organic Synthesis

2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile: is utilized as an important intermediate in organic synthesis. Its trifluoromethyl group is particularly valuable in the development of new methods for synthesizing nitrogen-containing compounds. The compound’s ability to act as a nucleophile makes it a key synthon in various organic reactions .

Pharmaceutical Research

In the pharmaceutical industry, the trifluoromethyl group is crucial for the development of new drugs. The presence of this group in molecules like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can significantly affect the biological activity of the compounds, making them candidates for drug discovery and development .

Agrochemical Development

The trifluoromethyl group is also significant in agrochemicals. Compounds containing this group, including 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile , are often explored for their potential as active ingredients in pesticides and herbicides due to their stability and biological activity .

Material Science

In material science, the introduction of a trifluoromethyl group can alter the physical properties of materials. This makes 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile a valuable compound for the synthesis of functional materials with enhanced properties .

Catalysis

The compound is used in catalysis, particularly in reactions involving the activation of acetonitrile. Its role as a catalyst can lead to more efficient and environmentally friendly chemical processes .

Electrochemical Applications

Due to its good conductivity and environmentally friendly features, 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is used in electrochemical conversions. It serves as a powerful tool in the electrochemical synthesis of nitrile-containing compounds .

Safety and Hazards

The safety data sheet for a related compound, 3-(Trifluoromethyl)phenylacetonitrile, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Without specific information on this compound, it’s difficult to determine its exact mode of action. Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The strength of the carbon-fluorine bond can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c7-6(8,9)5-3-4(1-2-10)11-12-5/h3H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGCEZTSNCIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(2-methoxyethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1470205.png)

![2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470209.png)

![2-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470216.png)

![2-(Pyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470217.png)

![2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470218.png)